6,12-Dimethylchrysene
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Overview
Description
6,12-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16 It is a derivative of chrysene, characterized by the presence of two methyl groups at the 6th and 12th positions of the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,12-Dimethylchrysene can be synthesized through several methods. One common approach involves the photo-oxidative cyclization of 2-methyl-1-[a-(4-methylnaphthyl)]-2-phenylethene . This method involves irradiating the precursor compound in the presence of air or iodine, leading to the formation of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6,12-Dimethylchrysene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with methanolic hydrogen chloride at 0°C to form 6-chloromethyl-5-methylchrysene and 12-chloro-5,6-dimethylchrysene .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often facilitated by halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various chlorinated and hydroxylated derivatives of this compound, which can further undergo additional transformations to yield more complex structures .
Scientific Research Applications
6,12-Dimethylchrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Mechanism of Action
The mechanism by which 6,12-Dimethylchrysene exerts its effects involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially initiating carcinogenesis . The primary metabolic pathway involves the conversion of this compound to its dihydrodiol form, followed by further oxidation to form diol epoxides, which are the ultimate carcinogenic species .
Comparison with Similar Compounds
5,11-Dimethylchrysene: Another dimethyl derivative of chrysene, known for its strong tumor-initiating activity.
5,12-Dimethylchrysene: Similar to 6,12-Dimethylchrysene but with methyl groups at different positions, affecting its metabolic activation and carcinogenic potential.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure results in different metabolic pathways and biological effects compared to other dimethylchrysene derivatives .
Properties
CAS No. |
14207-77-3 |
---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-19-18-10-6-4-8-16(18)14(2)12-20(19)17-9-5-3-7-15(13)17/h3-12H,1-2H3 |
InChI Key |
VWPUAQJGAUPPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C3=CC=CC=C32)C)C4=CC=CC=C14 |
Origin of Product |
United States |
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